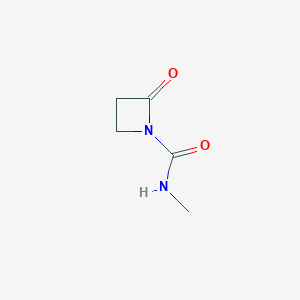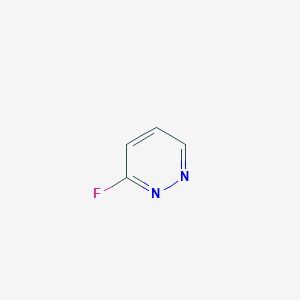
N-methyl-2-oxoazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxoazetidine-1-carboxamide: is a heterocyclic organic compound featuring a four-membered azetidine ring with a carboxamide group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amidation of Carboxylic Acids: One common method for preparing N-methyl-2-oxoazetidine-1-carboxamide involves the amidation of azetidine-2-carboxylic acid with methylamine.
Cyclization Reactions: Another approach involves the cyclization of N-methyl-2-aminobutyric acid derivatives under acidic or basic conditions to form the azetidine ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-methyl-2-oxoazetidine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: N-methyl-2-hydroxyazetidine-1-carboxamide
Substitution: Substituted azetidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-methyl-2-oxoazetidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure makes it valuable for studying ring strain and reactivity .
Biology: In biological research, this compound is investigated for its potential as a scaffold for designing enzyme inhibitors and other bioactive molecules. Its ability to mimic certain natural amino acids makes it useful in protein engineering studies .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Their ability to interact with specific biological targets is of significant interest .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers with unique properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability .
Mecanismo De Acción
The mechanism of action of N-methyl-2-oxoazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: A structurally related compound with a similar ring structure but lacking the methyl and oxo groups.
N-methyl-2-aminobutyric acid: A precursor in the synthesis of N-methyl-2-oxoazetidine-1-carboxamide.
Uniqueness: this compound is unique due to its combination of a four-membered ring, a carboxamide group, and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
N-methyl-2-oxoazetidine-1-carboxamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-5(9)7-3-2-4(7)8/h2-3H2,1H3,(H,6,9) |
Clave InChI |
BJNYXIQLRHIDRE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)




![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)




![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)
